molecular formula C22H24N4O5S B2519789 N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 954618-25-8

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No. B2519789
CAS RN: 954618-25-8
M. Wt: 456.52
InChI Key: OGRXCIITVBEZLX-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, also known as BOS-1, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Biochemistry and Pharmacology

  • Heme-Oxidized Soluble Guanylyl Cyclase Activation: Similar compounds to N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide have been studied for their ability to activate the heme-enzyme soluble guanylyl cyclase (sGC), an ubiquitous NO receptor. This activation is crucial in NO downstream signaling and generation of cGMP, which has implications in vasodilation and blood pressure regulation (Schindler et al., 2006).

Synthesis and Characterization

  • Synthesis of N-Substituted Derivatives: Research has been conducted on the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, which shares a structural similarity with the compound . These derivatives have shown activity against certain enzymes like acetylcholinesterase, which is relevant in the context of neurological disorders and conditions (Siddiqui et al., 2013).

Antibacterial and Antioxidant Activities

  • Antibacterial Properties: Several studies have synthesized compounds structurally related to this compound and evaluated their antibacterial activities. These compounds have demonstrated effectiveness against various bacterial strains, highlighting their potential use in treating bacterial infections (Avagyan et al., 2020); (Ur-Rehman et al., 2015).

Anticancer Applications

  • PI3K Inhibition and Anticancer Effects: Related compounds have been investigated as PI3K inhibitors and anticancer agents. These studies have shown that such compounds can inhibit the PI3K/AKT/mTOR pathway and significantly reduce tumor growth, suggesting their potential application in cancer therapy (Shao et al., 2014).

properties

IUPAC Name

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-15-13-26(14-16(2)30-15)32(28,29)19-10-8-18(9-11-19)21(27)23-22-25-24-20(31-22)12-17-6-4-3-5-7-17/h3-11,15-16H,12-14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRXCIITVBEZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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